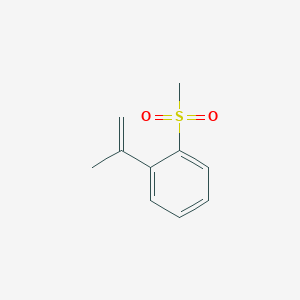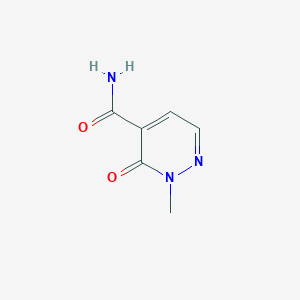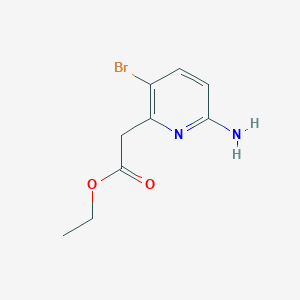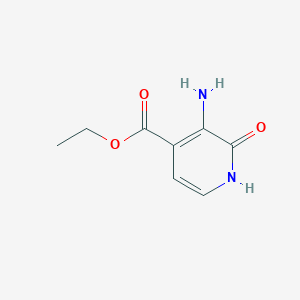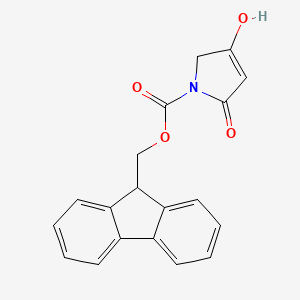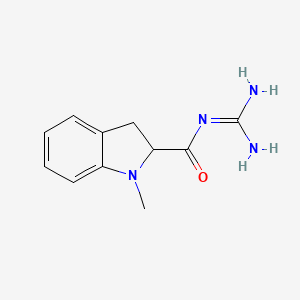
N-(Diaminomethylene)-1-methylindoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Diaminomethylene)-1-methylindoline-2-carboxamide: is an organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a diaminomethylene group attached to the nitrogen atom of the indoline ring and a carboxamide group at the second position of the indoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Diaminomethylene)-1-methylindoline-2-carboxamide typically involves the reaction of 1-methylindoline-2-carboxylic acid with a suitable diaminomethylene precursor. One common method involves the use of diaminomethylene chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: N-(Diaminomethylene)-1-methylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diaminomethylene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the indoline ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted indoline derivatives with new functional groups replacing the diaminomethylene group.
科学的研究の応用
Chemistry: N-(Diaminomethylene)-1-methylindoline-2-carboxamide is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecular architectures, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its interactions with biological targets are of particular interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
作用機序
The mechanism of action of N-(Diaminomethylene)-1-methylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylene group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into binding pockets of target proteins, affecting their function and leading to various biological effects.
類似化合物との比較
- N-(Diaminomethylene)-1-methylindoline-2-carboxylate
- N-(Diaminomethylene)-1-methylindoline-2-carboxamide hydrochloride
- This compound sulfate
Comparison: this compound is unique due to its specific functional groups and their arrangement on the indoline ring. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, the presence of the carboxamide group can enhance its solubility and stability, making it more suitable for certain applications. Additionally, its ability to form specific interactions with molecular targets can differentiate its mechanism of action from other similar compounds.
特性
分子式 |
C11H14N4O |
|---|---|
分子量 |
218.26 g/mol |
IUPAC名 |
N-(diaminomethylidene)-1-methyl-2,3-dihydroindole-2-carboxamide |
InChI |
InChI=1S/C11H14N4O/c1-15-8-5-3-2-4-7(8)6-9(15)10(16)14-11(12)13/h2-5,9H,6H2,1H3,(H4,12,13,14,16) |
InChIキー |
CWRMATZHQHHCLY-UHFFFAOYSA-N |
正規SMILES |
CN1C(CC2=CC=CC=C21)C(=O)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(13S,17s)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13119711.png)
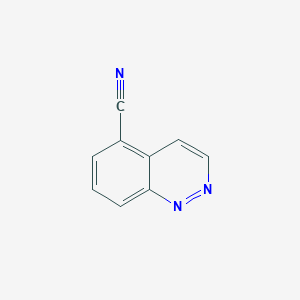
![5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13119720.png)
![1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13119731.png)

![Thieno[2,3-b]thiophene-2-carbonitrile](/img/structure/B13119737.png)
![4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile](/img/structure/B13119740.png)
